molecular formula C7H6F2S B2920263 (2,6-Difluorophenyl)methanethiol CAS No. 878204-82-1

(2,6-Difluorophenyl)methanethiol

Cat. No.: B2920263
CAS No.: 878204-82-1
M. Wt: 160.18
InChI Key: WPLAKERHHWPZCA-UHFFFAOYSA-N
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Description

(2,6-Difluorophenyl)methanethiol is a chemical compound with the molecular formula C₇H₆F₂S. It is characterized by the presence of two fluorine atoms attached to a benzene ring and a thiol group (-SH) attached to a methylene bridge.

Mechanism of Action

Target of Action

The primary target of (2,6-Difluorophenyl)methanethiol is the High affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A . This enzyme plays a crucial role in regulating the intracellular levels of cyclic adenosine monophosphate (cAMP), an important secondary messenger involved in many biological processes.

Mode of Action

It is believed to interact with its target enzyme, potentially altering its activity and thereby influencing the levels of camp within the cell .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to those regulated by cAMP. As a secondary messenger, cAMP is involved in a wide range of cellular processes, including the regulation of glycogen, sugar, and lipid metabolism. By influencing the activity of the high affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A, this compound may impact these pathways .

Result of Action

The molecular and cellular effects of this compound’s action would be dependent on its interaction with the high affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A and the subsequent changes in cAMP-regulated pathways . These effects could potentially include changes in cellular metabolism and other processes regulated by cAMP.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (2,6-Difluorophenyl)methanethiol involves the reaction of 2,6-difluorobenzyl chloride with sodium hydrosulfide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically occurs under an inert atmosphere at room temperature . Another method involves the use of potassium carbonate as a base in DMF, where the reaction mixture is stirred at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluorophenyl)methanethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Addition: The thiol group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

    Addition: Electrophiles such as alkyl halides can react with the thiol group.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Addition: Thioethers or other addition products.

Scientific Research Applications

(2,6-Difluorophenyl)methanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used to study the effects of fluorinated compounds on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    (2,6-Difluorophenyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    (2,6-Difluorophenyl)acetic acid: Contains a carboxylic acid group instead of a thiol group.

    (2,6-Difluorophenyl)amine: Contains an amine group instead of a thiol group.

Uniqueness

(2,6-Difluorophenyl)methanethiol is unique due to the presence of both fluorine atoms and a thiol group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications .

Properties

IUPAC Name

(2,6-difluorophenyl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2S/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLAKERHHWPZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CS)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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